molecular formula C14H19N3O3S B14944871 1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-4-sulfonamide

1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B14944871
M. Wt: 309.39 g/mol
InChI Key: BYGMXUZQSLEGTP-UHFFFAOYSA-N
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Description

1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-4-sulfonamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with an ethyl group and a sulfonamide group, along with a 4-methoxyphenyl group attached to the ethyl chain. The unique structure of this compound makes it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the 4-methoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Ethylation: The final step involves the ethylation of the pyrazole ring using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-4-thiol: Contains a thiol group instead of a sulfonamide group.

    1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-4-phosphonate: Features a phosphonate group in place of the sulfonamide group.

Uniqueness

1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the sulfonamide group, in particular, contributes to its potential as a pharmaceutical intermediate and its diverse reactivity in chemical synthesis.

Properties

Molecular Formula

C14H19N3O3S

Molecular Weight

309.39 g/mol

IUPAC Name

1-ethyl-N-[2-(4-methoxyphenyl)ethyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C14H19N3O3S/c1-3-17-11-14(10-15-17)21(18,19)16-9-8-12-4-6-13(20-2)7-5-12/h4-7,10-11,16H,3,8-9H2,1-2H3

InChI Key

BYGMXUZQSLEGTP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NCCC2=CC=C(C=C2)OC

Origin of Product

United States

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